Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(2-Methyl-5-aminophenyl)glycine (CAS 6262-31-3)
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(2-Methyl-5-aminophenyl)glycine (CAS 6262-31-3)
Executive Summary
In modern drug discovery and materials science, bifunctional aniline derivatives serve as critical building blocks for assembling complex heterocyclic scaffolds. N-(2-Methyl-5-aminophenyl)glycine (CAS 6262-31-3) is a highly versatile intermediate characterized by its dual amine functionality and a carboxylic acid moiety. This unique structural topology makes it an ideal precursor for downstream cyclization reactions, particularly in the synthesis of functionalized indoles and benzimidazoles.
As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a rigorous physicochemical profile of this compound, a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for exact mass verification, and a mechanistically grounded synthetic workflow.
Physicochemical Profiling & Exact Mass Dynamics
Accurate identification of small-molecule intermediates requires distinguishing between the molecular weight (the abundance-weighted average of all naturally occurring isotopes) and the exact mass (the calculated mass of the most abundant isotopic composition, i.e., 12 C, 1 H, 14 N, 16 O)[1].
For N-(2-Methyl-5-aminophenyl)glycine ( C9H12N2O2 ), the nominal mass is 180 Da. However, relying on nominal mass or average molecular weight (180.20 g/mol ) is analytically dangerous in complex matrices, as it cannot differentiate the target from isobaric interferences (e.g., C10H16N2O , nominal mass 180 Da, exact mass 180.1263 Da). High-resolution mass spectrometry (HRMS) is therefore mandatory to measure the exact mass of 180.0899 Da, ensuring unambiguous structural confirmation[2].
Quantitative Data Summary
| Property | Value | Analytical Significance |
| Chemical Name | N-(2-Methyl-5-aminophenyl)glycine | IUPAC nomenclature standard. |
| CAS Registry Number | 6262-31-3 | Unique identifier for procurement and safety[3][]. |
| Molecular Formula | C9H12N2O2 | Defines elemental composition[3]. |
| Molecular Weight | 180.20 g/mol | Used for stoichiometric calculations in synthesis[1]. |
| Exact Mass (Monoisotopic) | 180.089878 Da | Critical for HRMS identification and formula generation[1][5]. |
| Protonated Ion [M+H]+ | 181.0972 m/z | Target mass-to-charge ratio in ESI(+) mode. |
| H-Bond Donors/Acceptors | 3 / 4 | Predicts solubility and chromatographic retention behavior. |
Analytical Workflow: HRMS Exact Mass Determination
To validate the identity and purity of N-(2-Methyl-5-aminophenyl)glycine, a Quadrupole Time-of-Flight (QTOF) LC-MS system is utilized. Time-of-flight analyzers are sensitive to minute ambient temperature fluctuations that can physically alter the length of the flight tube, leading to mass drift. To counteract this, the protocol employs a lock mass —a continuous infusion of a known reference standard (e.g., Leucine Enkephalin) that allows the software to recalculate the mass calibration in real-time, achieving sub-ppm mass accuracy[6].
Fig 1. High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.
Protocol 1: Self-Validating LC-QTOF-MS Method
Causality & Design: This protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) blank to rule out column carryover, and utilizes Formic Acid (FA) to force protonation of the basic amine groups, drastically enhancing ESI(+) ionization efficiency while suppressing secondary interactions with residual silanols on the C18 column.
Step-by-Step Methodology:
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System Suitability Test (SST): Inject 2 µL of a blank solvent (50:50 MeOH/H₂O) to confirm a stable baseline and verify the absence of carryover at the target retention time.
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Sample Preparation: Dissolve 1.0 mg of N-(2-Methyl-5-aminophenyl)glycine in 10 mL of LC-MS grade Methanol (0.1 mg/mL). Filter through a 0.22 µm PTFE syringe filter.
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Chromatographic Separation:
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Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).
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Mobile Phase A: LC-MS grade H2O with 0.1% Formic Acid.
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Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
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Ionization (ESI+): Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.
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Lock Mass Calibration: Continuously infuse Leucine Enkephalin (200 pg/µL) at 10 µL/min via a secondary reference sprayer. The software will lock onto the exact mass of [M+H]+=556.2771 m/z to correct instrument drift.
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Data Acquisition & Verification: Extract the ion chromatogram (EIC) for 181.0972±0.005 Da. The mass error must be ≤5 ppm for positive confirmation[2].
Synthetic Utility & Mechanistic Pathways
N-(2-Methyl-5-aminophenyl)glycine is highly prized as a precursor for the Bischler Indole Synthesis and its modern variants[7][8]. By subjecting the glycine moiety to intramolecular cyclization under acidic or Lewis-acid catalyzed conditions, researchers can rapidly assemble 5-amino-7-methylindole derivatives. These indole scaffolds are ubiquitous in neuroactive drug candidates and kinase inhibitors.
Fig 2. Synthetic route of N-(2-Methyl-5-aminophenyl)glycine and downstream indole cyclization.
Protocol 2: Synthesis of N-(2-Methyl-5-aminophenyl)glycine
Causality & Design: In the initial step, ethyl bromoacetate is explicitly chosen over chloroacetate due to the superior leaving-group ability of the bromide ion, which allows the SN2 reaction to proceed at lower temperatures, minimizing unwanted di-alkylation. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; its steric bulk prevents it from reacting with the alkylating agent, ensuring it solely acts to scavenge the generated HBr.
Step-by-Step Methodology:
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N-Alkylation:
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Dissolve 10 mmol of 2-methyl-5-nitroaniline in 30 mL of anhydrous DMF.
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Add 12 mmol of DIPEA, followed by the dropwise addition of 10.5 mmol of ethyl bromoacetate at 0°C.
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Stir at room temperature for 12 hours.
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In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1) to confirm the complete consumption of the starting aniline.
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Nitro Reduction:
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Extract the intermediate (N-(2-methyl-5-nitrophenyl)glycine ethyl ester) into ethyl acetate, wash with brine, dry over Na2SO4 , and concentrate.
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Dissolve the crude ester in 40 mL of Ethanol. Add 10% Pd/C (10 mol%).
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Stir under a hydrogen atmosphere (1 atm, balloon) for 4 hours. The Pd/C catalyst cleanly reduces the nitro group to an amine without cleaving the newly formed N-alkyl bond.
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Filter through a pad of Celite to remove the catalyst.
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Saponification (Hydrolysis):
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To the ethanolic filtrate, add 15 mL of 2M aqueous NaOH.
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Stir at 50°C for 2 hours to hydrolyze the ethyl ester.
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Cool to 0°C and carefully adjust the pH to ~5.5 using 1M HCl to precipitate the zwitterionic product.
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Filter, wash with cold water, and dry under a vacuum to yield pure N-(2-Methyl-5-aminophenyl)glycine.
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References
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PubChem (National Institutes of Health). CID 54758608 | C9H12N2O2 (Isomeric Exact Mass Reference). Retrieved from [Link][1]
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PubChem (National Institutes of Health). 3-Amino-D-Phenylalanine | C9H12N2O2 | CID 55277360 (Topological Polar Surface Area Reference). Retrieved from [Link][5]
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PMC (National Institutes of Health). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry. Retrieved from [Link][6]
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Separation Science. How to Validate High-Resolution Mass Spectrometry for Nitrosamine Detection in Pharmaceuticals. Retrieved from [Link][2]
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Waters Corporation. SYNAPT G2 HDMS with MassFragment: High Mass Accuracy and Precision for Unambiguous Structural Elucidation. Retrieved from [Link]
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Gribble, G. W. Indole Ring Synthesis (Bischler Indole Synthesis). Retrieved from [Link][7]
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ResearchGate. Scheme 7 Formation of 2-substituted indoles from intermediate imines (Bischler-Möhlau reaction). Retrieved from [Link][8]
Sources
- 1. CID 54758608 | C9H12N2O2 | CID 54758608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Validate High-Resolution Mass Spectrometry for Nitrosamine Detection in Pharmaceuticals | Separation Science [sepscience.com]
- 3. N-(2-methyl-5-aminophenyl)glycine | 6262-31-3 [chemicalbook.com]
- 5. 3-Amino-D-Phenylalanine | C9H12N2O2 | CID 55277360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. researchgate.net [researchgate.net]
